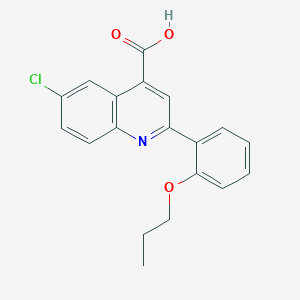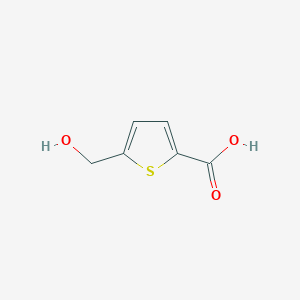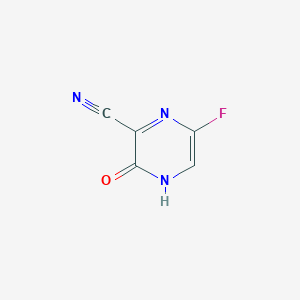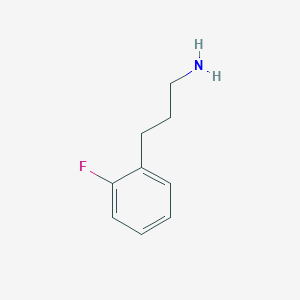
6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid
Descripción general
Descripción
6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid is a compound that belongs to the quinoline carboxylic acids family, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been investigated, which can provide insights into the properties and potential applications of 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid.
Synthesis Analysis
The synthesis of quinoline carboxylic acid derivatives typically involves multi-step reactions that may include cyclization, halogenation, and carboxylation steps. For instance, the electrochemical studies of quinoline carboxylic acid derivatives and their precursors suggest a complex synthesis pathway that may involve electrochemical reactions as a key step . The synthesis of such compounds requires careful consideration of the reaction conditions and the choice of reagents to achieve the desired selectivity and yield.
Molecular Structure Analysis
Quinoline carboxylic acids and their derivatives often exhibit interesting structural features, such as the potential for hydrogen bonding and resonance stabilization. The molecular structure of related compounds has been investigated using spectroscopic methods and computational calculations, which can provide valuable information about the geometry, electronic distribution, and potential interaction sites of the molecule . These studies can help predict the reactivity and binding affinity of 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid to various biological targets or materials.
Chemical Reactions Analysis
Quinoline carboxylic acids can participate in a variety of chemical reactions, including esterification, complexation with metals, and interactions with biological macromolecules. For example, the formation of hydrogen-bonded structures with substituted benzoic acids indicates the ability of quinoline derivatives to engage in specific non-covalent interactions, which is crucial for their biological activity and material properties . Additionally, the complexation of quinoline carboxylates with transition metals suggests their potential use as coloring materials or stabilizing agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline carboxylic acids are influenced by their molecular structure. Spectroscopic investigations and computational studies can reveal properties such as acidity, fluorescence, and electrochemical behavior . These properties are essential for the application of quinoline carboxylic acids in analytical chemistry, drug design, and material science. For instance, the fluorescence derivatization of carboxylic acids for high-performance liquid chromatography highlights the potential of quinoline derivatives as sensitive analytical reagents .
Aplicaciones Científicas De Investigación
Novel Anticancer Agents
Research into quinoline-4-carboxylic acid derivatives has shown promising anticancer activity. A study involving the synthesis of amino- and fluoro-substituted derivatives demonstrated significant cytotoxic activity against various carcinoma cell lines, suggesting their potential as novel anticancer agents. The effectiveness of these compounds was further supported by apoptotic DNA fragmentation and molecular docking studies, indicating a probable mechanism of action involving inhibition of the ATPase domain of hTopoIIα, a known cancer target (Bhatt, Agrawal, & Patel, 2015).
Facile Synthesis Methodology
A facile and general synthesis strategy for (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives from easily available starting materials has been developed. This method allows for the synthesis of new quinoline derivatives, broadening the scope for their application in medicinal chemistry due to the simple operation and good yields of the process (Li, Wang, & Zou, 2017).
Antibacterial Activity
The synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters under microwave irradiation demonstrated antibacterial activity, marking them as potential candidates for developing new antibacterial agents. The quick and efficient microwave-induced synthesis provides a viable pathway for producing these compounds in high yields, which could be valuable in addressing the growing concern of antibiotic resistance (Raghavendra, Naik, & Sherigara, 2006).
Photophysical Properties for Fluorophores
Quinoline derivatives have also been explored for their photophysical properties. A study on azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT) revealed that these compounds exhibit dual emissions with large Stokes shifts, making them suitable for applications in fluorescence spectroscopy and imaging. The thermal stability and solvent-dependent emission properties further enhance their utility in scientific research (Padalkar & Sekar, 2014).
Antimicrobial and Antimalarial Agents
The design and synthesis of quinoline-based 1,2,3-triazoles have shown antimicrobial and antimalarial activities, highlighting the versatility of quinoline derivatives in combating infectious diseases. These synthesized compounds, through structural modifications, provide a new approach to addressing the challenges posed by microbial resistance to conventional treatments (Parthasaradhi et al., 2015).
Propiedades
IUPAC Name |
6-chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-2-9-24-18-6-4-3-5-13(18)17-11-15(19(22)23)14-10-12(20)7-8-16(14)21-17/h3-8,10-11H,2,9H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKTYWVWMMYZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401206893 | |
| Record name | 6-Chloro-2-(2-propoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401206893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
932929-02-7 | |
| Record name | 6-Chloro-2-(2-propoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932929-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(2-propoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401206893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)



![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)
![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)
